I-AB-Meca

Descripción general

Descripción

Aplicaciones Científicas De Investigación

I-AB-Meca has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

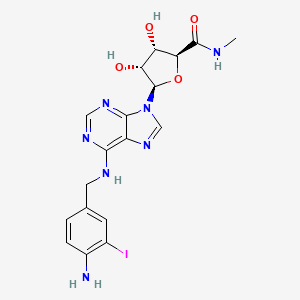

I-AB-Meca, also known as 2-chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamide, is a potent and selective agonist for the A3 adenosine receptor . The A3 adenosine receptor is a G protein-coupled receptor that plays a significant role in various physiological and pathological processes .

Mode of Action

This compound interacts with its primary target, the A3 adenosine receptor, by binding to it . This binding event triggers a series of intracellular reactions, leading to changes in cell function . The exact nature of these changes depends on the specific cell type and the physiological context. It’s hypothesized that the interaction between this compound and the a3 adenosine receptor can slow down orthosteric ligand binding kinetics, reducing the rate of formation of ligand-receptor complexes .

Biochemical Pathways

The binding of this compound to the A3 adenosine receptor affects several biochemical pathways. For instance, it has been suggested that this compound can influence the adenyl cyclase pathway, which is involved in the regulation of various cellular processes . Additionally, this compound’s interaction with the A3 adenosine receptor can modulate the activity of various ion channels, thereby affecting cellular excitability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific physiological context. For instance, this compound has been reported to have cardioprotective effects against myocardial injury . It can also suppress the proliferation of certain cancer cells, such as melanoma and breast cancer cells . These effects are likely the result of this compound’s interaction with the A3 adenosine receptor and the subsequent modulation of various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the binding of this compound to the A3 adenosine receptor, thereby influencing its action . Additionally, factors such as pH and temperature can potentially affect the stability of this compound . .

Análisis Bioquímico

Biochemical Properties

I-AB-Meca is an adenosine A3 receptor agonist . It interacts with the A3 adenosine receptor, which is a protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves binding to the receptor, which can influence the activity of various enzymes and other biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits LPS-induced TNF-α production in primary cultured human lung macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the A3 adenosine receptor . This binding can lead to enzyme inhibition or activation and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it increases contraction of isolated guinea pig trachea ex vivo when used at a concentration of 0.1 μM

Métodos De Preparación

The synthesis of I-AB-Meca involves several steps, starting with the preparation of the adenosine derivative. The key steps include the iodination of the benzyl group and the subsequent attachment of the amino group. The final product is obtained through a series of purification steps to ensure high purity . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Análisis De Reacciones Químicas

I-AB-Meca undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives .

Comparación Con Compuestos Similares

I-AB-Meca is unique in its high selectivity for the A3 adenosine receptor compared to other adenosine receptor agonists. Similar compounds include:

Cl-IB-Meca: A 2-chloro analogue of this compound, also selective for the A3 adenosine receptor.

LUF6000: An allosteric modulator of the A3 adenosine receptor.

MRS1191: Another A3 adenosine receptor antagonist.

These compounds share similar structures but differ in their specific binding affinities and pharmacological effects, highlighting the unique properties of this compound .

Actividad Biológica

I-AB-Meca, a selective antagonist of the human A3 adenosine receptor (A3AR), has garnered attention in pharmacological research for its potential therapeutic applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and implications for clinical use.

Overview of this compound

This compound is a highly potent and selective antagonist designed to interact specifically with the A3 adenosine receptor, which plays a significant role in various physiological processes including inflammation, neuroprotection, and tumor progression. Its design aims to maximize efficacy while minimizing off-target effects.

Binding Affinity and Functional Assays

This compound exhibits high affinity for the A3AR, with reported IC50 values indicating its potency. For instance, one study reported an IC50 value of 0.7 ± 0.06 nM for this compound against A3 receptors in rat basophilic RBL-2H3 cells . The compound's binding characteristics were further explored through saturation binding assays that determined dissociation constants (Kd) and maximum binding capacities (Bmax).

| Receptor Type | Kd (nM) | Bmax (fmol/mg) |

|---|---|---|

| A3AR | 0.7 ± 0.06 | 2011 ± 85 |

| A1AR | 7.33 ± 0.89 | 2011 ± 85 |

This table summarizes key binding data for this compound and its comparative affinity to other adenosine receptors .

This compound operates primarily through antagonism of the A3AR, which is implicated in several pathological conditions including cancer and neurodegenerative diseases. By blocking this receptor, this compound may inhibit pathways that lead to cell proliferation and inflammation.

Case Studies and Research Findings

- Neuroprotection : In preclinical models, this compound has shown potential neuroprotective effects. Chronic administration in gerbil models of global ischemia indicated cerebroprotective properties, suggesting that A3AR antagonists could be beneficial in stroke management .

- Cancer Research : Recent studies have highlighted the role of A3AR in tumor growth and metastasis. This compound's ability to inhibit this receptor has led to investigations into its use as an adjunct therapy in treating hepatocellular carcinoma and nonalcoholic steatohepatitis .

Clinical Implications

The selective nature of this compound positions it as a promising candidate for targeted therapies. Its ongoing clinical trials aim to establish efficacy in various conditions such as psoriasis and neurological disorders . The potential for reduced side effects compared to non-selective adenosine receptor antagonists enhances its attractiveness for therapeutic development.

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGOEBMHHXYBID-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20IN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165159 | |

| Record name | I-Ab-meca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152918-27-9 | |

| Record name | AB-MECA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | I-Ab-meca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | I-AB-MECA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WR19428J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.